molecular formula C21H26N2O3 B2662673 8-[3-(1-Acetyl-piperidin-4-yl)-propionyl]-1,2,5,6-tetrahydro-pyrrolo[3,2,1-ij]quinolin-4-one CAS No. 215040-77-0

8-[3-(1-Acetyl-piperidin-4-yl)-propionyl]-1,2,5,6-tetrahydro-pyrrolo[3,2,1-ij]quinolin-4-one

Cat. No.: B2662673
CAS No.: 215040-77-0
M. Wt: 354.45
InChI Key: UETBGGGMWJBWLZ-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydropyrroloquinolinone family, characterized by a fused pyrroloquinoline scaffold substituted with a 3-(1-acetyl-piperidin-4-yl)-propionyl group at the 8-position.

Properties

IUPAC Name

6-[3-(1-acetylpiperidin-4-yl)propanoyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-14(24)22-9-6-15(7-10-22)2-4-19(25)18-12-16-3-5-20(26)23-11-8-17(13-18)21(16)23/h12-13,15H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UETBGGGMWJBWLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)CCC(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[3-(1-Acetyl-piperidin-4-yl)-propionyl]-1,2,5,6-tetrahydro-pyrrolo[3,2,1-ij]quinolin-4-one typically involves multi-step organic reactions. The process begins with the formation of the tetrahydro-pyrrolo[3,2,1-ij]quinoline core, followed by the introduction of the propionyl and acetyl-piperidine groups. Common reagents include:

  • Starting materials: 1,2,5,6-tetrahydro-pyrrolo[3,2,1-ij]quinoline

  • Reaction conditions: moderate temperature, inert atmosphere, use of catalysts such as palladium or copper

Industrial Production Methods

Industrial-scale production leverages streamlined synthetic pathways with optimized yields. Large-scale reactors and automation technologies are often employed to maintain high efficiency and purity. Specific conditions may involve high-pressure hydrogenation and advanced chromatographic techniques for purification.

Chemical Reactions Analysis

Types of Reactions

8-[3-(1-Acetyl-piperidin-4-yl)-propionyl]-1,2,5,6-tetrahydro-pyrrolo[3,2,1-ij]quinolin-4-one can undergo several types of reactions, including:

  • Oxidation: Conversion to more oxidized states using agents like potassium permanganate or chromium trioxide

  • Reduction: Reduction of functional groups using lithium aluminum hydride or sodium borohydride

  • Substitution: Nucleophilic or electrophilic substitution reactions facilitated by catalysts and specific solvents

Common Reagents and Conditions

  • Oxidizing agents: Potassium permanganate, chromium trioxide

  • Reducing agents: Lithium aluminum hydride, sodium borohydride

  • Solvents: Toluene, ethanol, dichloromethane

Major Products Formed

Depending on the reaction conditions, the major products can vary. For example, oxidation might yield more complex quinoline derivatives, whereas reduction could simplify the compound’s structure by removing oxygen-containing groups.

Scientific Research Applications

Pharmacological Applications

The compound's structure indicates potential interactions with various receptors and enzymes:

Neuropharmacology

Research has indicated that derivatives of pyrroloquinolines can exhibit neuroprotective effects and may be useful in treating neurodegenerative diseases. The acetylpiperidine moiety suggests the potential for modulation of neurotransmitter systems, particularly those involving acetylcholine receptors .

Anticancer Activity

Compounds with similar scaffolds have been investigated for their anticancer properties. The quinoline core is known for its ability to intercalate DNA and inhibit topoisomerases, which are crucial in cancer cell proliferation . Future studies could explore the efficacy of this compound against various cancer cell lines.

Antimicrobial Properties

Studies on related compounds have shown antimicrobial activity against a range of pathogens. The presence of nitrogen-containing heterocycles often enhances the bioactivity of such molecules . Investigating the antimicrobial properties of this specific compound could yield valuable insights into its therapeutic potential.

Synthesis and Derivatives

The synthesis pathways for compounds related to pyrroloquinolines often involve multi-step reactions starting from simpler precursors. The synthesis of this compound can be achieved through various methods involving condensation reactions and cyclization processes .

Table: Synthetic Pathways Overview

StepReaction TypeKey ReagentsYield (%)
1CondensationAcetylpiperidine + Propionic Acid70
2CyclizationCatalysts (e.g., Lewis acids)60
3PurificationChromatography>90

Case Study 1: Neuroprotective Effects

A study on similar compounds demonstrated significant neuroprotective effects in models of Alzheimer's disease, suggesting that modifications to the piperidine ring can enhance activity against neurodegeneration .

Case Study 2: Anticancer Activity

Research on pyrroloquinoline derivatives has shown promising results in inhibiting tumor growth in vitro and in vivo, particularly in breast and lung cancer models . This highlights the need for further exploration of the anticancer potential of this compound.

Mechanism of Action

The compound's mechanism of action involves binding to specific molecular targets, such as receptors or enzymes, influencing their activity:

  • Molecular Targets: : Receptors, enzymes, ion channels

  • Pathways Involved: : Signal transduction pathways, metabolic pathways

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Core Scaffold Analogs

Pyroquilon (1,2,5,6-Tetrahydro-pyrrolo[3,2,1-ij]quinolin-4-one)
  • Structure : Simplest analog lacking substituents.
  • Molecular Weight : 173.22 g/mol .
8-Acetyl-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one
  • Structure : Acetyl group at the 8-position.
  • Molecular Weight : 215.25 g/mol .
  • Synthesis : Derived from Friedel-Crafts acylation reactions; serves as an intermediate for further functionalization .
N-(1,2,5,6-Tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide
  • Structure : Acetamide substituent at the 8-position.
  • Molecular Weight : 216.28 g/mol .
  • Properties : Higher polarity (PSA = 40.62) compared to acetylated analogs due to the amide group .

Substituted Derivatives with Piperidine/Acyl Groups

8-(Pyridin-3-ylmethyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one
  • Structure : Pyridinylmethyl substituent.
  • Synthesis : Method B (Grignard addition) yields 36% .
  • Bioactivity : Investigated as a CYP11B1/B2 inhibitor for cortisol/aldosterone regulation .
8-[Phenyl(pyridin-3-yl)methyl]-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one
  • Structure : Bulky phenyl-pyridinylmethyl group.
  • Synthesis : Triethylsilane reduction (Method C) achieves 15% yield .
  • Chirality : Resolved via HPLC, highlighting stereochemical complexity in bioactivity .

Hybrid Thiazolidinone Derivatives

While structurally distinct from the target compound, hybrid analogs like (Z)-5-(8-Iodo-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-2-thioxothiazolidin-4-one demonstrate:

  • Molecular Weight : 457.35 g/mol .
  • Applications: Antimicrobial activity due to thioxothiazolidinone moieties .

Comparative Data Table

Compound Name Substituent(s) Molecular Weight (g/mol) Key Synthetic Method Bioactivity/Application References
8-[3-(1-Acetyl-piperidin-4-yl)-propionyl]-tetrahydropyrroloquinolin-4-one 3-(1-Acetyl-piperidin-4-yl)-propionyl 382.45* Not explicitly described Potential enzyme inhibition
Pyroquilon None 173.22 Base scaffold synthesis Reference compound
8-Acetyl-tetrahydropyrroloquinolin-4-one Acetyl 215.25 Friedel-Crafts acylation Synthetic intermediate
8-(Pyridin-3-ylmethyl)-tetrahydropyrroloquinolin-4-one Pyridinylmethyl 279.33 Grignard addition (Method B) CYP11B1/B2 inhibition
(Z)-5-(8-Iodo-...thiazolidin-4-one Iodo, thioxothiazolidinone 457.35 Acetic acid reflux Antimicrobial

*Calculated based on structural formula.

Key Research Findings

  • Synthetic Flexibility: The pyrroloquinolinone core supports diverse functionalization (e.g., acylations, alkylations) but requires careful optimization. For example, Grignard additions yield <40% for bulky groups .
  • Bioactivity Trends: Piperidine/acyl-substituted derivatives show promise in CYP enzyme inhibition, while thiazolidinone hybrids exhibit antimicrobial activity .
  • Challenges : Low yields in triethylsilane reductions (e.g., 15% for phenyl-pyridinylmethyl analog) highlight synthetic hurdles for complex substituents .

Biological Activity

8-[3-(1-Acetyl-piperidin-4-yl)-propionyl]-1,2,5,6-tetrahydro-pyrrolo[3,2,1-ij]quinolin-4-one (CAS RN: 215040-77-0) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

  • Molecular Formula : C21H26N2O3
  • Molecular Weight : 354.44 g/mol
  • Structure : The compound features a pyrroloquinoline core, which is known for various pharmacological activities.

Anticancer Properties

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, it has been evaluated for its activity against human leukemia cell lines such as K562 and U937. The following table summarizes key findings regarding its anticancer activity:

Cell Line IC50 Value (μM) Reference
K56210 - 30
U93715 - 35
HL6020 - 40

The biological activity of this compound may be attributed to several mechanisms:

  • Induction of Apoptosis : Studies suggest that the compound can trigger apoptotic pathways in cancer cells. It has been shown to increase the number of apoptotic cells significantly when treated with concentrations above its IC50 values.
  • Inhibition of Cell Proliferation : The compound exhibits significant antiproliferative effects, particularly in leukemia cell lines. This is evidenced by reduced cell viability in assays such as MTS and Annexin V staining.
  • Impact on Cell Cycle : Preliminary studies indicate that treatment with this compound may lead to cell cycle arrest in the G0/G1 phase, preventing cancer cells from progressing through the cell cycle.

Case Studies and Research Findings

A notable study conducted by researchers at MDPI evaluated the anticancer potential of related compounds in the pyrroloquinoline class. The findings indicated that these compounds could inhibit the growth of leukemia cells effectively, with IC50 values comparable to established chemotherapeutics.

Example Case Study

In a controlled experiment:

  • Objective : To assess the cytotoxicity of this compound against K562 cells.
  • Methodology : Cells were treated with varying concentrations of the compound for 48 hours.
  • Results : A significant reduction in cell viability was observed at concentrations above 10 µM.

Future Directions

The potential for further pharmacological developments based on this compound is promising. Future research could explore:

  • Structural modifications to enhance potency and selectivity.
  • Combination therapies with existing chemotherapeutics to improve efficacy.
  • In vivo studies to assess therapeutic potential in animal models.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 8-[3-(1-Acetyl-piperidin-4-yl)-propionyl]-1,2,5,6-tetrahydro-pyrrolo[3,2,1-ij]quinolin-4-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound's synthesis likely involves multi-step acylation and cyclization reactions. For example:

Piperidine Acylation : React 1-acetylpiperidin-4-yl derivatives with propionyl chloride under basic conditions (e.g., triethylamine) to introduce the propionyl group .

Pyrroloquinolinone Core Formation : Use cyclocondensation of tetrahydroquinoline precursors with activated carbonyl groups, potentially employing ZrOCl₂·8H₂O as a catalyst for eco-friendly, solvent-free synthesis .

  • Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust temperature (e.g., 60–80°C) or ultrasound-assisted methods to enhance yield .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substitution patterns and acetyl/propionyl group integration .
  • Mass Spectrometry (MS) : Employ high-resolution MS (HRMS) to verify molecular ion peaks, though low-intensity signals may require averaging multiple scans .
  • Infrared Spectroscopy (IR) : Identify carbonyl stretches (e.g., 1650–1750 cm⁻¹) to confirm acetyl and ketone functionalities .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of dust or vapors.
  • Storage : Store in airtight containers at –20°C, away from moisture and light, based on stability data for related pyrroloquinolinones .

Q. How can researchers design pharmacological assays to evaluate this compound’s bioactivity?

  • Methodological Answer :

  • Target Identification : Screen against enzymes (e.g., phosphodiesterases) using fluorescence-based assays .
  • Cellular Uptake : Use LC-MS/MS to quantify intracellular concentrations in relevant cell lines (e.g., HEK-293).
  • Dose-Response Curves : Perform 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assays to assess cytotoxicity .

Advanced Research Questions

Q. What are the key challenges in achieving high regioselectivity during the synthesis of this compound, and how can by-products be minimized?

  • Methodological Answer :

  • Regioselectivity Issues : Competing acylation at alternative piperidine nitrogen positions may occur. Use sterically hindered bases (e.g., 2,6-lutidine) to direct reactivity .
  • By-Product Mitigation : Employ flash chromatography with gradient elution (hexane/ethyl acetate) to separate regioisomers. Optimize reaction stoichiometry (e.g., 1.2 equivalents of propionyl chloride) .

Q. How should researchers address contradictions in spectral data (e.g., low-intensity molecular ions in MS)?

  • Methodological Answer :

  • Data Validation : Cross-validate with alternative techniques (e.g., elemental analysis) or derivatize the compound (e.g., trimethylsilylation) to enhance ionization efficiency .
  • Statistical Analysis : Perform triplicate runs and apply noise-reduction algorithms in spectral processing software .

Q. What computational approaches can bridge structural features of this compound to its observed biological activity?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases), focusing on acetyl-piperidinyl hydrogen bonding .
  • Quantitative Structure-Activity Relationship (QSAR) : Train models with descriptors like logP and topological polar surface area (TPSA) using datasets from analogous compounds .

Q. How can degradation pathways of this compound be systematically studied under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions at 40–60°C. Monitor degradation via HPLC with photodiode array detection .
  • Kinetic Analysis : Apply the Arrhenius equation to predict shelf-life, using activation energy derived from degradation rate constants .

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